molecular formula C15H10F3N3O5 B2801415 N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 941963-83-3

N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2801415
CAS No.: 941963-83-3
M. Wt: 369.256
InChI Key: ODGWEPRIADFUAM-UHFFFAOYSA-N
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Description

“N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a complex organic compound. It contains a nitrophenyl group, a trifluoromethoxyphenyl group, and an oxalamide group. The nitrophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with a nitro group (-NO2) attached. The trifluoromethoxyphenyl group is a phenyl ring with a trifluoromethoxy group (-OCF3) attached. The oxalamide group is a functional group containing two carbonyl (C=O) groups and one amine (NH2) group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each requiring specific reagents and conditions. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. These groups would likely influence the overall shape and properties of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

A novel synthetic approach has been developed for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds similar to N1-(3-nitrophenyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide. This methodology, involving the classical Meinwald rearrangement and a new rearrangement sequence, offers a high-yield, operationally simple pathway for synthesizing anthranilic acid derivatives and oxalamides, indicating its utility in creating complex organic molecules for further application in pharmaceuticals and materials science (Mamedov et al., 2016).

Material Science and Electrochemistry

The electrochemical behavior of 4-nitrophenyl modified glassy carbon electrodes has been investigated, showcasing the potential of nitrophenyl derivatives in modifying electrode surfaces. These modifications alter the electrode's blocking properties and can be used to develop sensitive detection systems for electroactive species. Such studies highlight the applicability of nitrophenyl oxalamides in creating advanced electrochemical sensors and devices (Ortiz et al., 1998).

Environmental Applications

In the field of environmental chemistry, the metabolism of nitrodiphenyl ether herbicides by the bacterium Sphingomonas wittichii RW1 has been studied, showing the bacterium's capacity to degrade various environmental pollutants. While this study does not directly involve this compound, it suggests the potential role of similar nitrophenyl derivatives in studying the biodegradation pathways of organic pollutants, thus contributing to environmental remediation efforts (Keum et al., 2008).

Advanced Materials and Hole-Transporting Properties

The synthesis of N,N-Bis(4-methoxyphenyl)-4-(1-oxyl-3-oxide-4,4,5,5-tetramethylimidazolin-2-yl)phenylamine demonstrates the integration of nitronyl nitroxide radicals with triarylamine moieties for developing hole-transporting materials. This research indicates the potential of nitrophenyl oxalamides and related compounds in fabricating organic electronic devices due to their suitable ionization potentials and electrical properties (Kurata et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Safety and Hazards

Without specific safety data, it’s hard to say for sure, but as a general rule, compounds with nitro groups can be explosive and should be handled with care. The trifluoromethoxy group might also confer some level of toxicity .

Future Directions

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve exploring its potential uses, for example in the development of new materials or as a precursor to other useful compounds .

Properties

IUPAC Name

N'-(3-nitrophenyl)-N-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O5/c16-15(17,18)26-12-6-4-9(5-7-12)19-13(22)14(23)20-10-2-1-3-11(8-10)21(24)25/h1-8H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGWEPRIADFUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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